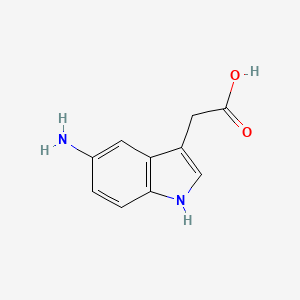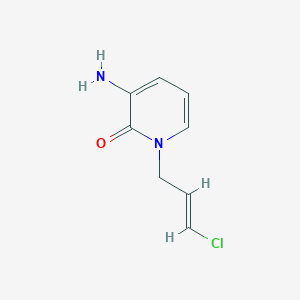
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a chloropropenyl group, and a dihydropyridinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable dihydropyridinone precursor with a chloropropenyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropropenyl group can be reduced to form the corresponding propyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one: Similar structure but with a different position of the double bond and amino group.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a chloropropenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
3-amino-1-[(E)-3-chloroprop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C8H9ClN2O/c9-4-2-6-11-5-1-3-7(10)8(11)12/h1-5H,6,10H2/b4-2+ |
InChI 键 |
XMZBZNKVTXFAFS-DUXPYHPUSA-N |
手性 SMILES |
C1=CN(C(=O)C(=C1)N)C/C=C/Cl |
规范 SMILES |
C1=CN(C(=O)C(=C1)N)CC=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


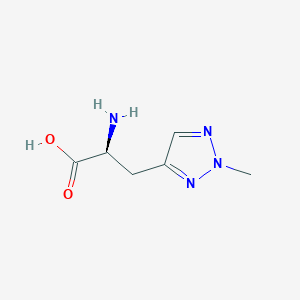
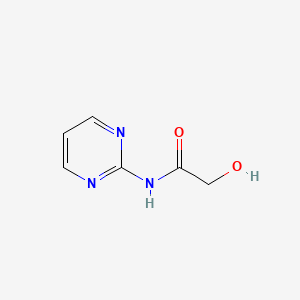

![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
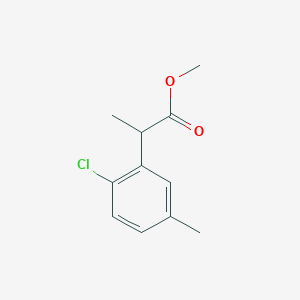
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)



